(3Z)-5-bromo-3-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of indole, thiazolone, and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination is carried out to introduce the bromo group at the 5-position.
Thiazolone Ring Formation: The indole derivative is then reacted with a thioamide and an appropriate aldehyde to form the thiazolone ring.
Phenoxyethyl Substitution: Finally, the phenoxyethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolone moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromo and phenoxyethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkoxides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Investigation into its potential as an anticancer agent.
Antimicrobial Properties: Study of its effectiveness against various microbial strains.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Incorporation into polymers to enhance specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: Compounds with similar indole structures.
Thiazolone derivatives: Compounds featuring the thiazolone ring.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group.
Uniqueness
The uniqueness of 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H13BrN2O3S2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(2-phenoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H13BrN2O3S2/c20-11-6-7-14-13(10-11)15(17(23)21-14)16-18(24)22(19(26)27-16)8-9-25-12-4-2-1-3-5-12/h1-7,10,24H,8-9H2 |
InChI Key |
YACMPLXDKAXQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
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